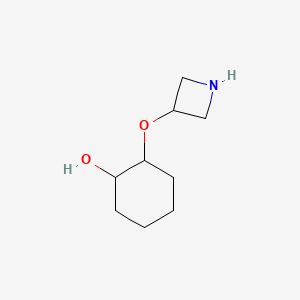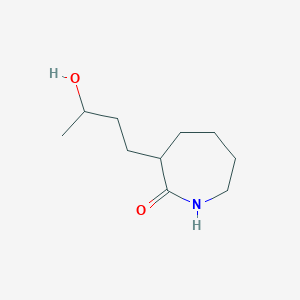
3-(3-Hydroxybutyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂. It is a derivative of azepane, featuring a hydroxybutyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybutyl)azepan-2-one typically involves the ring-expansion of smaller cyclic compounds. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as BF₃·OEt₂ . This reaction proceeds through a ring-expansion mechanism to form the desired azepane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Tosyl chloride in pyridine followed by nucleophiles like sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of 3-(3-Oxobutyl)azepan-2-one.
Reduction: Formation of 3-(3-Hydroxybutyl)azepan-2-ol.
Substitution: Formation of 3-(3-Tosyloxybutyl)azepan-2-one and subsequent products depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxybutyl)azepan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxybutyl side chain can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: The parent compound without the hydroxybutyl side chain.
3-(3-Hydroxypropyl)azepan-2-one: A similar compound with a shorter side chain.
3-(3-Hydroxybutyl)oxepan-2-one: An oxygen-containing analog.
Uniqueness
3-(3-Hydroxybutyl)azepan-2-one is unique due to its specific side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
3-(3-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-8(12)5-6-9-4-2-3-7-11-10(9)13/h8-9,12H,2-7H2,1H3,(H,11,13) |
Clé InChI |
FQCSORCLODAXLF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCCCNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


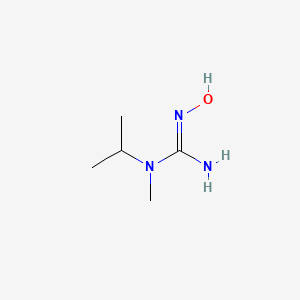
![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)
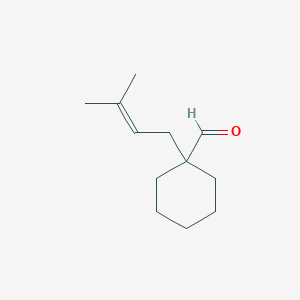
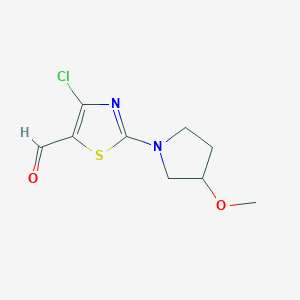
![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
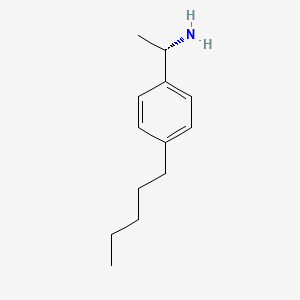
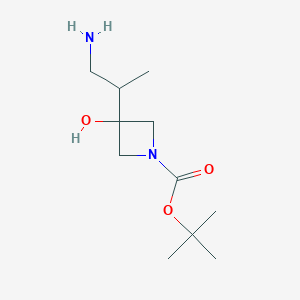
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
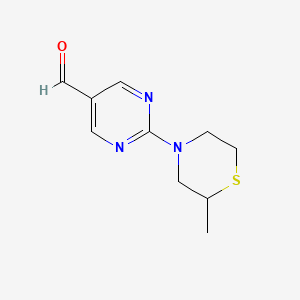
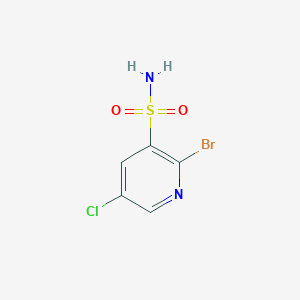
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

